molecular formula C14H17NO5 B14615714 3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile CAS No. 60299-87-8

3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile

Cat. No.: B14615714
CAS No.: 60299-87-8
M. Wt: 279.29 g/mol
InChI Key: FUIUVNLWOOICAN-UHFFFAOYSA-N
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Description

3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile is a chemical compound characterized by its unique structure, which includes a four-membered oxetane ring substituted with methoxy groups and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile typically involves the formation of the oxetane ring through cyclization reactions. One common method is the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound . The reaction conditions often require the presence of a photosensitizer and UV light to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted oxetanes, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by binding to active sites of enzymes, inhibiting their activity, or modulating receptor functions. The exact pathways and targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethoxy-2-phenyloxetane-2-carbonitrile
  • 3,3,4,4-Tetramethoxy-2-phenylbutane-2-carbonitrile
  • 2,2-Dimethoxy-3-phenyloxetane-3-carbonitrile

Uniqueness

3,3,4,4-Tetramethoxy-2-phenyloxetane-2-carbonitrile is unique due to its specific substitution pattern on the oxetane ring, which imparts distinct physicochemical properties. This makes it a valuable compound for exploring new chemical space and developing novel applications in various fields .

Properties

CAS No.

60299-87-8

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

3,3,4,4-tetramethoxy-2-phenyloxetane-2-carbonitrile

InChI

InChI=1S/C14H17NO5/c1-16-13(17-2)12(10-15,11-8-6-5-7-9-11)20-14(13,18-3)19-4/h5-9H,1-4H3

InChI Key

FUIUVNLWOOICAN-UHFFFAOYSA-N

Canonical SMILES

COC1(C(OC1(OC)OC)(C#N)C2=CC=CC=C2)OC

Origin of Product

United States

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